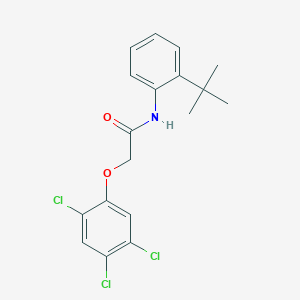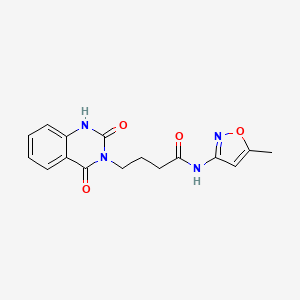![molecular formula C19H25N3O2 B4578116 N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Übersicht
Beschreibung
N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that likely exhibits significant pharmacological or biological activity given its structural features, such as the 1,2,4-oxadiazole ring. Compounds with 1,2,4-oxadiazole rings are known for various biological activities, suggesting the potential utility of this compound in research and development in chemistry and pharmacology.
Synthesis Analysis
The synthesis of related bi-heterocyclic propanamides involves multiple steps, starting from basic chemical entities to more complex structures through reactions such as S-substitution and the use of electrophiles and nucleophiles in the presence of bases like LiH or NaH. The synthesis process typically involves the transformation of acetic acids or acetates to hydrazides, followed by cyclization and subsequent reactions to introduce desired substituents (Abbasi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
One of the significant applications of compounds related to N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is in exploring anticonvulsant activities. A study synthesized novel series of oxadiazoles to investigate their anticonvulsant properties using different models such as maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models. These efforts aimed to establish a structure-activity relationship among the compounds, highlighting the importance of the four binding sites pharmacophore model for anticonvulsant activity (Rajak et al., 2013).
Antibacterial Activity
Another area of application is in the development of antibacterial agents. Research on azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide demonstrated good antibacterial activity against specific bacteria, signifying the potential of similar structures in combating bacterial infections (Tumosienė et al., 2012).
Lipoxygenase Inhibition
Compounds with the oxadiazole moiety have been prepared and evaluated for their lipoxygenase inhibitory activity. This research aimed at developing new therapeutics for conditions associated with lipoxygenase-mediated pathways, showcasing the versatility of oxadiazole compounds in medicinal chemistry (Aziz‐ur‐Rehman et al., 2016).
Urease Inhibition
A novel series of bi-heterocyclic propanamides incorporating the oxadiazole unit was synthesized and evaluated for their urease inhibitory potential. The findings indicated promising activity against this enzyme, suggesting potential applications in treating diseases related to urease activity. These compounds were also found to be less cytotoxic, emphasizing their potential as therapeutic agents (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)19(23)22(16-11-7-4-8-12-16)13-17-20-18(21-24-17)15-9-5-3-6-10-15/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPPGMQSMHTTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=NC(=NO1)C2=CC=CC=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)

![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)

![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)
